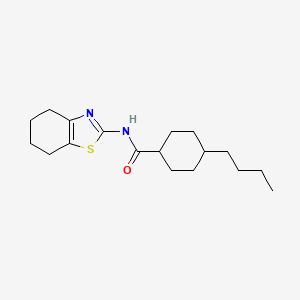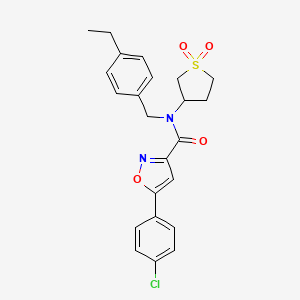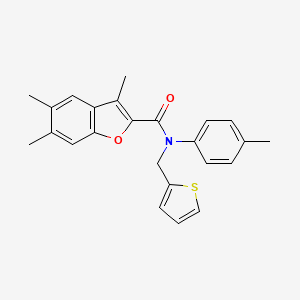![molecular formula C22H28N2O2 B14985601 1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B14985601.png)
1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives.
Attachment of the Ethylphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 4-ethylphenol in the presence of a suitable base and solvent.
Introduction of the Butanol Moiety: The final step involves the alkylation of the intermediate with a butanol derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL exerts its effects involves interactions with specific molecular targets. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. The ethylphenoxy group may enhance binding affinity, while the butanol moiety can influence solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-amine: Contains an amine group instead of a butanol moiety.
1-{1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol: Features an ethan-1-ol group instead of butan-1-ol.
({1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)dimethylamine: Contains a dimethylamine group.
These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical properties and applications.
Propriétés
Formule moléculaire |
C22H28N2O2 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]butan-1-ol |
InChI |
InChI=1S/C22H28N2O2/c1-3-8-21(25)22-23-19-9-5-6-10-20(19)24(22)15-7-16-26-18-13-11-17(4-2)12-14-18/h5-6,9-14,21,25H,3-4,7-8,15-16H2,1-2H3 |
Clé InChI |
SDSMIOPLNOBOQL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14985519.png)
![5,6-Dimethyl-4-(3-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14985524.png)



![2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14985537.png)
![2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14985563.png)
![2-{1-[(3-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B14985569.png)
![Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14985575.png)
![2-(4-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B14985582.png)
![3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B14985589.png)
![N-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B14985592.png)
![1-(4-fluorobenzyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B14985611.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985624.png)
